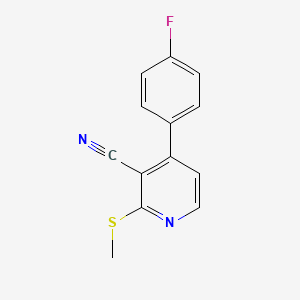
4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : Research into the synthesis of compounds similar to 4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile often focuses on the development of practical and efficient methods. For example, Qiu et al. (2009) reported a practical synthesis method for a related compound, 2-Fluoro-4-bromobiphenyl, which is a key intermediate in the manufacture of flurbiprofen, highlighting the importance of finding accessible synthesis routes for such compounds (Qiu et al., 2009).
Structural Studies : Studies like those by Choi et al. (2009) on structurally related compounds such as 5-Fluoro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran offer insights into the molecular structure, often involving crystallographic analysis to understand the intermolecular interactions. This kind of research is crucial for understanding the physical and chemical properties of such compounds (Choi et al., 2009).
Biological and Medicinal Research
Cytotoxic Activities : Research on nicotinonitrile derivatives, like the study by El-Hashash et al. (2019), often explores their potential as anticancer agents. These studies typically involve synthesizing a series of derivatives and evaluating their cytotoxic activities against various cancer cell lines. This highlights the potential of such compounds in the development of new anticancer drugs (El-Hashash et al., 2019).
Antimicrobial Activities : The synthesis and testing of nicotinonitrile derivatives for antimicrobial activities are also common. For instance, Patel et al. (2014) developed a strategy to synthesize benzonitrile/nicotinonitrile based s-triazines, which were then tested for their antimycobacterial activity against Mycobacterium tuberculosis, highlighting the role of such compounds in combating infectious diseases (Patel et al., 2014).
Analytical and Environmental Applications
Sensor Development : Nicotinonitrile derivatives have been explored for their potential in sensor development. Koner et al. (2012) investigated a 2-aminopyridine-based fluorescent compound for the detection of metal ions, indicating the use of such compounds in the development of chemosensors for environmental and biological applications (Koner et al., 2012).
Corrosion Inhibition : Nicotinonitrile compounds are also studied for their use in corrosion inhibition. Singh et al. (2016) explored the efficacy of two nicotinonitriles as green corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the practical applications of such compounds in industrial settings (Singh et al., 2016).
Mécanisme D'action
As a nicotinic acetylcholine receptor agonist, 4-(4-Fluorophenyl)-2-(methylsulfanyl)nicotinonitrile likely interacts with nicotinic acetylcholine receptors, although the exact mechanism of action is not clear.
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c1-17-13-12(8-15)11(6-7-16-13)9-2-4-10(14)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYRWXUIVIJEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1C#N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{[(methylsulfonyl)(phenyl)amino]methyl}benzoate](/img/structure/B2425748.png)
![tert-butyl N-[(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)methyl]carbamate](/img/structure/B2425751.png)
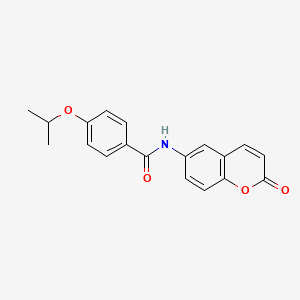
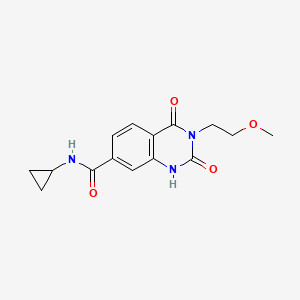
![5-(piperidin-1-ylmethyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2425755.png)
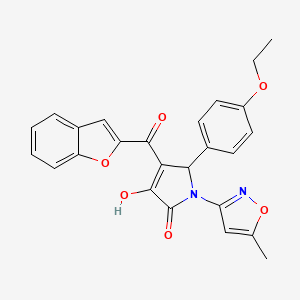


![5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2425764.png)
![N-(4-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2425766.png)
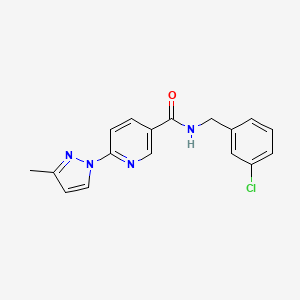

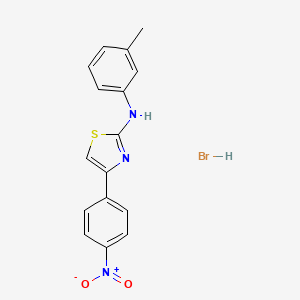
![N-[4-(2-methoxyphenyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide](/img/structure/B2425771.png)